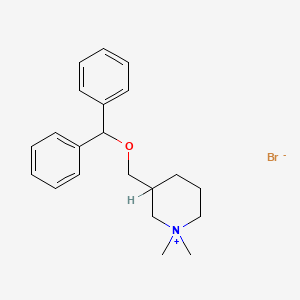
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound features a piperidinium core substituted with a diphenylmethoxymethyl group and two methyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide typically involves the reaction of 1,1-dimethylpiperidinium with diphenylmethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to yield the bromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as different quaternary ammonium salts.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include the corresponding alcohol and piperidinium derivatives.
Scientific Research Applications
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and antiseptics.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.
Uniqueness
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethoxymethyl group provides additional hydrophobic interactions, enhancing its efficacy in certain applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
102207-29-4 |
|---|---|
Molecular Formula |
C21H28BrNO |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(benzhydryloxymethyl)-1,1-dimethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C21H28NO.BrH/c1-22(2)15-9-10-18(16-22)17-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21H,9-10,15-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UXBXQFIZGAOVFH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















